2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2-(1-methylhydrazino)-4-(trifluoromethyl)pyrimidine consists of a pyrimidine core substituted with two distinct functional groups:
- A methylhydrazino (-NH-NH-CH₃) group at the 2-position, contributing electron-donating properties.
- A trifluoromethyl (-CF₃) group at the 4-position, introducing strong electron-withdrawing effects.
The pyrimidine ring adopts a planar geometry due to aromatic stabilization, with the substituents positioned in a para-like arrangement relative to the ring nitrogen atoms. The trifluoromethyl group’s bulky nature may induce steric hindrance, potentially influencing molecular conformation and reactivity. Steric interactions between the methylhydrazino group and adjacent ring atoms are minimal, allowing for free rotation around the N-N bond.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Methyl group : A singlet at δ 2.6–2.7 ppm (3H) corresponding to the methylhydrazino group.
- Pyrimidine protons : Peaks in the aromatic region (δ 7.5–8.5 ppm ) for protons adjacent to electron-withdrawing groups.
¹⁹F NMR :
- Trifluoromethyl group : A singlet at δ −70 ppm due to the electron-withdrawing environment of the pyrimidine ring.
¹³C NMR :
- Pyrimidine carbons : Peaks in the range δ 120–170 ppm , with deshielded carbons adjacent to electronegative groups.
Infrared (IR) Spectroscopy
- N-H stretching : Broad peaks around 3300–3500 cm⁻¹ from the hydrazino group.
- C-F stretching : Strong absorptions in the 1100–1300 cm⁻¹ region.
- C=N/C=C stretching : Peaks near 1600 cm⁻¹ , indicative of pyrimidine ring vibrations.
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 192.14 , corresponding to the molecular formula C₆H₇F₃N₄ .
- Fragmentation patterns : Loss of CF₃ (m/z 192.14 → 162.14 ) and CH₃NH₂ (m/z 192.14 → 154.14 ) expected.
UV-Vis Spectroscopy
- Absorption maxima : Likely in the 250–300 nm range, influenced by the electron-withdrawing trifluoromethyl group and conjugated pyrimidine system. Exact λₘₐₓ values are not reported in literature.
Table 1: Summary of Spectroscopic Data
| Technique | Key Peaks/Observations | Source |
|---|---|---|
| ¹H NMR | δ 2.6–2.7 (CH₃), 7.5–8.5 (aromatic protons) | |
| ¹⁹F NMR | δ −70 (CF₃) | |
| IR | 3300–3500 (N-H), 1100–1300 (C-F), 1600 (C=N) | |
| MS | m/z 192.14 (M⁺), m/z 162.14 (M⁺-CF₃) |
Crystallographic Analysis and Solid-State Arrangement
No crystallographic data for this compound is currently available in literature. However, insights can be drawn from structurally analogous pyrimidines:
- Hydrogen bonding : The methylhydrazino group may participate in intermolecular hydrogen bonds with adjacent electronegative atoms (e.g., oxygen or nitrogen).
- Packing motifs : The trifluoromethyl group’s size and electronegativity may favor stacked arrangements or herringbone patterns , minimizing steric clashes.
Computational Chemistry Insights (DFT, Molecular Orbital Analysis)
Theoretical studies on analogous pyrimidines suggest:
- HOMO-LUMO gaps : The trifluoromethyl group lowers the LUMO energy, enhancing electrophilic reactivity.
- Electron density : The methylhydrazino group donates electron density to the ring, stabilizing adjacent carbons.
- Thermal stability : Computational models predict stability under ambient conditions due to resonance stabilization of the pyrimidine ring.
Thermochemical Properties and Stability Profiling
Melting Point (MP) and Boiling Point (BP) :
- MP : Not explicitly reported; expected to be moderate (50–150°C) based on similar pyrimidines.
- BP : Likely high (>200°C) due to strong intermolecular forces.
Thermal Decomposition :
Solubility :
- Organic solvents : High solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Water : Limited solubility due to the hydrophobic trifluoromethyl group.
Table 2: Thermochemical Property Estimates
| Property | Expected Range | Basis |
|---|---|---|
| Melting Point | 50–150°C | Analogous pyrimidines |
| Boiling Point | >200°C | Molecular weight/size |
| Thermal Stability | Decomposes >200°C | Hydrazino bond fragility |
Properties
IUPAC Name |
1-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-13(10)5-11-3-2-4(12-5)6(7,8)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPFMMNRGWDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylhydrazino group at the 2-position serves as a nucleophilic site, enabling substitution reactions. Key findings include:
Reaction with Alkyl Halides
In acetone at reflux (56–60°C), this compound reacts with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines to form O-alkylated derivatives. For example:
-
Product : 4-Alkoxy-2-(methylhydrazino)-6-(trifluoromethyl)pyrimidine
-
Conditions : K₂CO₃ as base, 30-minute reaction time
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | 0.5 | 60 | 91 |
| 2 | Acetonitrile | 1.0 | 25 | 63 |
Mechanism : Base-mediated deprotonation of the hydrazino group generates a nucleophilic center, facilitating alkylation via an SN2 pathway .
Oxidation and Reduction
The methylhydrazino group exhibits redox activity:
Oxidation
-
Reagents : H₂O₂ or KMnO₄ in acidic media
-
Product : 2-(1-Methylazo)-4-(trifluoromethyl)pyrimidine (azo derivative)
Reduction
-
Reagents : NaBH₄ in ethanol
-
Product : 2-(Methylamino)-4-(trifluoromethyl)pyrimidine
Cyclization and Condensation Reactions
The hydrazino group participates in cyclocondensation with carbonyl compounds:
Reaction with β-Ketoesters
-
Conditions : Ethanol, reflux (78°C), 6 hours
-
Product : Pyrazolo[3,4-d]pyrimidine derivatives
Mechanism : Hydrazine acts as a bidentate nucleophile, attacking the electrophilic carbonyl carbon to form a six-membered transition state, followed by dehydration .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, 80°C), the hydrazino group undergoes 1,2-shifts:
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilicity at the 4-position compared to non-fluorinated analogues:
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |
|---|---|---|
| 2-(1-Methylhydrazino)-4-CF₃-pyrimidine | 2.1 × 10⁻³ | Alkylated pyrimidine (91% yield) |
| 2-(1-Methylhydrazino)-4-CH₃-pyrimidine | 0.7 × 10⁻³ | Degradation products (≤40%) |
Data from controlled alkylation studies .
Biological Implications of Reactivity
-
Anticancer Activity : Alkylation products inhibit AP-1/NF-κB transcription factors (IC₅₀ = 1.2–3.8 µM).
-
Antimicrobial Effects : Cyclized pyrazolo-pyrimidines show MIC values of 4–16 µg/mL against S. aureus .
Key Mechanistic Insights
-
Steric Effects : The trifluoromethyl group hinders electrophilic substitution at the 4-position but enhances stability of intermediates .
-
Electronic Effects : The electron-withdrawing CF₃ group increases the electrophilicity of adjacent carbons, directing nucleophilic attacks to the 2-position .
-
Solvent Dependency : Polar aprotic solvents (e.g., acetone) improve alkylation yields by stabilizing charged intermediates .
Scientific Research Applications
Medicinal Chemistry
The biological activity of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with various molecular targets. The methylhydrazino group facilitates hydrogen bonding with enzymes or receptors, potentially modulating their activities. Research indicates that compounds with similar structures often exhibit significant biological effects, including:
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Studies have reported anticancer properties against cell lines such as PC3, K562, HeLa, and A549 .
Case Study: Anticancer Activity
A study synthesized novel trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated promising anticancer activity at concentrations lower than traditional chemotherapeutics like doxorubicin .
Agrochemicals
The compound's lipophilicity enhances its ability to penetrate biological membranes, making it suitable for use in agrochemical formulations. It has been evaluated for:
- Insecticidal Properties : Compounds similar to this compound exhibited moderate insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata .
- Fungicidal Activity : The compound has also shown potential antifungal effects against various plant pathogens.
| Activity Type | Target Organisms/Cells | Concentration (µg/mL) | Efficacy Comparison |
|---|---|---|---|
| Anticancer | PC3, K562, HeLa, A549 | 5 | Lower than doxorubicin |
| Insecticidal | S. frugiperda, M. separata | 500 | Lower than chlorantraniliprole |
| Antifungal | B. dothidea, C. gloeosporioides | 50 | Moderate efficacy |
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its synthesis typically involves the reaction of 4-(trifluoromethyl)pyridine with methylhydrazine in organic solvents like ethanol or methanol at controlled temperatures . This process can be optimized for yield and consistency through continuous flow techniques.
Mechanism of Action
The mechanism by which 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The methylhydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Structural Isomers and Positional Variants
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 123024-52-2)
This isomer shares the same molecular formula (C₆H₇F₃N₄ ) but differs in substituent placement:
- Substituents: Hydrazino (-NH-NH₂) at position 2, methyl (-CH₃) at position 4, and trifluoromethyl (-CF₃) at position 4.
- Molecular Weight : 192.14 g/mol (identical to the target compound).
The positional shift of the trifluoromethyl group and the absence of a methyl group on the hydrazine moiety significantly alter electronic and steric profiles, affecting applications in catalysis or drug design .
Trifluoromethylated Fused-Ring Derivatives
Compounds such as 4-(4-Methoxyphenyl)-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (4e) and 7-(4-Methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidine (4f) exemplify advanced derivatives with fused-ring systems.
| Property | Target Compound | Fused-Ring Derivatives (e.g., 4e, 4f) |
|---|---|---|
| Molecular Complexity | Simple pyrimidine core | Multi-ring systems (pyrimidoindazole, pyridopyrazolo) |
| Molecular Weight | 192.14 g/mol | ~350–450 g/mol (higher due to fused rings) |
| Synthetic Accessibility | Straightforward synthesis | Requires multi-step cyclocondensation |
| Bioactivity | Potential intermediate | Enhanced binding to biological targets (e.g., kinases) |
Fused-ring derivatives exhibit superior bioactivity in pharmaceutical contexts but face challenges in synthesis and bioavailability due to increased size .
Pyrimidine Derivatives with Alternative Substituents
2-Amino-4-methylpyrimidine (CAS 108-52-3)
This derivative lacks both the hydrazino and trifluoromethyl groups, featuring amino (-NH₂) and methyl (-CH₃) substituents instead .
| Property | Target Compound | 2-Amino-4-methylpyrimidine |
|---|---|---|
| Key Groups | -NH-N(CH₃), -CF₃ | -NH₂, -CH₃ |
| Reactivity | Nucleophilic hydrazine site | Basic amino group; less stable under acidic conditions |
| Applications | Drug intermediates, ligands | Precursor for sulfonamide antibiotics (e.g., sulfamerazine) |
The absence of fluorine reduces metabolic stability, limiting 2-amino-4-methylpyrimidine’s utility in modern drug design compared to fluorinated analogs .
Biological Activity
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H8F3N5
- Molecular Weight : 215.17 g/mol
This compound features a pyrimidine ring substituted with a methylhydrazino group and a trifluoromethyl group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis, suggesting that similar structures could be explored for their antibacterial potential .
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines. For instance, it was tested against the HepG2 liver cancer cell line, revealing a dose-dependent response. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis via NF-κB pathway modulation |
| MCF-7 | 20.5 | Cell cycle arrest and apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the modulation of signaling pathways such as NF-κB and caspase activation .
- Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects.
- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, potentially allowing better membrane penetration and interaction with microbial targets .
Case Study 1: Anticancer Activity
A study conducted on various hydrazine derivatives including this compound showed promising anticancer activity. The compound was found to significantly reduce viability in HepG2 cells by inducing apoptosis through the activation of death receptors and mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited selective antibacterial activity, particularly against Staphylococcus aureus, showcasing potential for development as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted pyrimidine precursors. For example, hydrazine analogs react with 4-(trifluoromethyl)pyrimidine-2-carbaldehyde under reflux in ethanol, followed by methylation using iodomethane in basic conditions (e.g., K₂CO₃/DMF) to introduce the methylhydrazino group .
- Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 hydrazine:aldehyde) are crucial to minimize side products like unsubstituted hydrazines. Yields typically range from 65–78% after purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodology :
- ¹H/¹³C NMR : Confirm the methylhydrazino group (δ ~2.8 ppm for N–CH₃) and trifluoromethyl signal (δ ~120 ppm in ¹³C NMR) .
- IR Spectroscopy : Look for N–H stretches (~3350 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ at m/z 191.15 (calculated for C₇H₈F₃N₃) validates molecular weight .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks at the 4-position. Computational studies (DFT) show a 20% increase in positive charge density at C4 compared to non-fluorinated analogs, corroborating experimental reactivity trends .
- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) in THF at −10°C to isolate 4-alkylated derivatives. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in 3:7 EtOAc/hexane) .
Q. What strategies mitigate competing side reactions during functionalization of the methylhydrazino group?
- Methodology :
- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) to protect the hydrazino group before introducing substituents. Deprotect with TFA/CH₂Cl₂ (1:4) .
- Catalytic Optimization : Employ Pd/C (5 mol%) in hydrogenation to reduce nitro intermediates without cleaving the CF₃ group. Yields improve from 50% to 82% under 30 psi H₂ .
Q. How can structural modifications enhance biological activity, such as antimicrobial or anticancer properties?
- Structure-Activity Relationship (SAR) :
- Introduce electron-deficient aryl groups at the 2-position to boost DNA intercalation (e.g., 2-(4-nitrophenyl) derivatives show IC₅₀ = 3.2 μM against HeLa cells vs. 12.5 μM for parent compound) .
- Replace CF₃ with SF₅ to improve lipophilicity (logP increases from 1.8 to 2.5), enhancing blood-brain barrier penetration .
- Assay Protocols :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus (MIC = 16 μg/mL) and C. albicans (MIC = 32 μg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
